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Compound of Interest

Compound Name: (Rac)-Lys-SMCC-DM1

Cat. No.: B10801016

An In-depth Technical Guide to (Rac)-Lys-SMCC-DM1

Executive Summary

(Rac)-Lys-SMCC-DML1 is a pivotal molecule in the field of targeted cancer therapy, primarily
recognized as the active, lysosomally-metabolized catabolite of the antibody-drug conjugate
(ADC), ado-trastuzumab emtansine (T-DM1). This guide provides a comprehensive technical
overview of its structure, chemical properties, and the experimental methodologies associated
with its synthesis and application. As a potent cytotoxic agent attached to a linker and an amino
acid, it represents the fundamental unit responsible for the therapeutic effect of certain lysine-
conjugated ADCs after their internalization into target cancer cells. This document is intended
for researchers, scientists, and professionals in drug development who are working with or
exploring the use of maytansinoid-based ADCs.

Molecular Structure and Components

(Rac)-Lys-SMCC-DML1 is a conjugate composed of three distinct chemical entities: the amino
acid lysine, the heterobifunctional crosslinker SMCC, and the cytotoxic maytansinoid payload,
DM1. The term "(Rac)" indicates that the compound is a racemate, a mixture of stereocisomers.

« DM1 (Mertansine): A potent anti-mitotic agent, DM1 is a thiol-containing maytansinoid that
inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]
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e SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable,
heterobifunctional crosslinker.[3][4] It contains an N-hydroxysuccinimide (NHS) ester that
reacts with primary amines (like the e-amino group of lysine) to form a stable amide bond,
and a maleimide group that reacts with sulfhydryl (thiol) groups to form a stable thioether
bond.[5][6]

e Lysine (Lys): An amino acid. In the context of an ADC like T-DM1, the SMCC linker is first
attached to the e-amino group of a lysine residue on the antibody.[7] Upon lysosomal
degradation of the antibody, the DM1-SMCC moiety remains attached to this single lysine
residue, forming Lys-SMCC-DM1.

The logical relationship and assembly of these components are illustrated in the diagram

below.
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Caption: Assembly of (Rac)-Lys-SMCC-DM1 from its core components.

Chemical Properties and Data

The physicochemical properties of (Rac)-Lys-SMCC-DM1 are critical for its biological activity
and pharmacokinetic profile. A summary of its key chemical data is presented below.
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Property

Value

Source

Molecular Formula

Cs3H75CINeO15S

[8]1°]

Molecular Weight

1103.7 g/mol

[8][°]

IUPAC Name

2-amino-6-[[4-[[3-[3-[[1-[(11-
chloro-21-hydroxy-12,20-
dimethoxy-2,5,9,16-
tetramethyl-8,23-dioxo-4,24-
dioxa-9,22-
diazatetracyclo[19.3.1.110,14.
03,5]hexacosa-
10,12,14(26),16,18-pentaen-6-
yl)oxy]-1-oxopropan-2-yl]-
methylamino]-3-
oxopropyl]sulfanyl-2,5-
dioxopyrrolidin-1-
ylmethyl]cyclohexanecarbonyl]

amino]hexanoic acid

[8]

CAS Number

1281816-04-3

[10]

XLogP3

-0.2

[9]

Hydrogen Bond Donors

[9]

Hydrogen Bond Acceptors

16

[°]

Topological Polar Surface Area

312 A2

[9]

Solubility

Soluble in DMSO.[10][11]
Various formulations exist for
in vivo use, often involving
DMSO, PEG300, Tween-80,

and saline or corn oil.[10]

Storage Conditions

Store at -20°C for short-term (1
month) or -80°C for long-term
(6 months), preferably under a

nitrogen atmosphere.[12]
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Mechanism of Action: Microtubule Disruption

The cytotoxicity of Lys-SMCC-DML1 is conferred by the DM1 payload.[11] As a maytansinoid,
DM1 is a highly potent tubulin inhibitor.[1] After an ADC like T-DML1 is internalized by a target
cell and trafficked to the lysosome, the antibody backbone is degraded, releasing the Lys-
SMCC-DML1 catabolite.[8] This molecule can then enter the cytoplasm, where DM1 binds to
tubulin at the vinca alkaloid binding site. This binding disrupts microtubule dynamics by
inhibiting their assembly.[1][13] The failure to form a proper mitotic spindle prevents cells from
progressing through mitosis, ultimately leading to G2/M phase cell cycle arrest and the
induction of apoptosis (programmed cell death).

The signaling pathway is depicted in the following diagram.
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ADC Internalization & Processing
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Caption: ADC internalization and DM1's mechanism of action pathway.
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Experimental Protocols
Synthesis of a Lysine-Linked ADC (General Protocol)

The synthesis of an ADC like T-DM1, which generates Lys-SMCC-DM1 upon metabolism, is a
two-step process involving the random modification of lysine residues.[4][14] This protocol is
adapted for a laboratory scale.

Objective: To conjugate a thiol-containing payload (e.g., DM1) to a monoclonal antibody (mAb)
via the SMCC linker.

Materials:

» Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).

SMCC or Sulfo-SMCC linker dissolved in an organic solvent (e.g., DMA or DMSO).

DM1 payload.

Quenching reagent (e.g., Glycine or Tris).

Purification system (e.g., Protein A chromatography or Size Exclusion Chromatography -
SEC).

Reaction buffers: Amine conjugation buffer (e.g., 10 mM sodium bicarbonate, pH 8.5).[15]

Workflow Diagram:
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Start: Purified mAb
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Caption: General experimental workflow for lysine-based ADC conjugation.

Procedure:
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e Antibody Preparation: Buffer exchange the mAb into the amine conjugation buffer (pH 8.0-
8.5) to ensure primary amines are deprotonated and reactive. Adjust concentration to 5-10
mg/mL.

o Linker Reaction (Antibody Modification):
o Prepare a stock solution of SMCC linker (e.g., 20 mM in DMA).[15]

o Add a molar excess of the SMCC linker to the antibody solution while gently stirring. A
typical molar ratio is between 8:1 and 23:1 (linker:mAb), depending on the desired drug-to-
antibody ratio (DAR).[15]

o Allow the reaction to proceed for 1-2 hours at room temperature.[15]

 Intermediate Purification (Optional but Recommended): Remove excess, unreacted SMCC
linker using a desalting column (e.g., G25) to prevent it from reacting with the payload in the
next step.

e Payload Conjugation:

o Add the DM1 payload to the mAb-SMCC solution. The maleimide groups on the antibody
will react with the thiol group of DML1.

o Incubate for 2-4 hours at room temperature, protected from light.

e Quenching: Add a quenching reagent like glycine to a final concentration of ~20 mM to react
with and cap any remaining maleimide or NHS-ester groups. Incubate for 1 hour.[15]

 Final Purification: Purify the resulting ADC using SEC or Protein A affinity chromatography to
remove unconjugated payload, linker fragments, and aggregates.

o Characterization: Analyze the final ADC product to determine the average DAR, purity, and
aggregation levels using techniques like Hydrophobic Interaction Chromatography (HIC),
Mass Spectrometry (MS), and SEC.[7]

In Vitro Cytotoxicity Assay
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Objective: To determine the half-maximal inhibitory concentration (ICso) of Lys-SMCC-DM1 on
cancer cell lines.

Materials:

e Cancer cell lines (e.g., HER2-positive KPL-4 or HER2-negative MDA-MB-468).[10]
o Complete cell culture medium (e.g., DMEM with 10% FBS).

e Lys-SMCC-DM1 dissolved in DMSO.

e 96-well cell culture plates.

o Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).

o Plate reader (luminometer or spectrophotometer).

Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and
allow them to adhere overnight in a 37°C, 5% CO: incubator.

o Compound Preparation: Prepare a serial dilution of Lys-SMCC-DML1 in complete culture
medium. Start from a high concentration (e.g., 1000 nM) and perform 1:3 or 1:5 serial
dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

o Cell Treatment: Remove the old medium from the cells and add 100 uL of the prepared
compound dilutions to the respective wells.

 Incubation: Incubate the plates for 72-96 hours.

 Viability Measurement: Add the cell viability reagent to each well according to the
manufacturer's instructions and incubate for the recommended time (e.g., 1-2 hours).

o Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

e Data Analysis:
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o Subtract the background signal (no-cell control).

o Normalize the data to the vehicle control (defined as 100% viability).

o Plot the normalized viability (%) against the logarithm of the compound concentration.

o Fit the data to a four-parameter logistic (4PL) non-linear regression model to calculate the
ICso0 value. Lys-SMCC-DM1 has shown ICso values of 24.8 nM in KPL-4 cells and 40.5 nM
in MDA-MB-468 cells.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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